1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea is an organic compound that belongs to the thiourea family, characterized by its unique structural features which include a cyano group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 281.26 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents due to its cytotoxic properties against various cancer cell lines .
The synthesis of 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate isothiocyanate. The general procedure includes:
The characterization of the synthesized compound is performed using various techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, and Mass Spectrometry. Key spectral data include:
The molecular structure of 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea features two phenyl rings substituted with cyano and trifluoromethyl groups. The thiourea functional group (-NH-C(=S)-NH-) connects these two aromatic systems.
The structural data can be summarized as follows:
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea can participate in various chemical reactions typical for thioureas, including:
The reactivity patterns are influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, which enhance electrophilicity and facilitate nucleophilic attack .
The mechanism of action for 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea primarily involves inducing apoptosis in cancer cells. Studies indicate that compounds with similar structural features can trigger cell cycle arrest and promote programmed cell death through various pathways, including:
Key chemical properties include:
Relevant analyses indicate that the presence of these functional groups enhances both stability and reactivity compared to other thiourea derivatives .
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea has several scientific applications:
The foundational synthesis of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9; C₁₇H₈F₆N₄S) employs a single-step nucleophilic addition-elimination reaction between an aromatic isothiocyanate and a substituted aniline derivative. This methodology aligns with established routes for analogous 3-(trifluoromethyl)phenylthiourea analogs documented in pharmacological research [3]. Specifically, the thiourea scaffold assembly proceeds through the reaction of 4-cyano-3-(trifluoromethyl)aniline with a stoichiometrically equivalent isothiocyanate precursor—typically 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate—under inert atmospheric conditions [3] [8].
The reaction mechanism involves:
Key experimental parameters include:
Table 1: Characterization Data for 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₇H₈F₆N₄S |
| Molecular Weight | 414.33 g/mol |
| Canonical SMILES | N#CC1=CC(=C(C=C1)C(F)(F)F)NC(=S)NC2=CC=C(C(=C2)C#N)C(F)(F)F |
| InChI Key | OATHXQGUCIUHLS-UHFFFAOYSA-N |
The 4-cyano and 3-(trifluoromethyl) substituents on the phenyl rings exert profound electronic effects on reaction kinetics and thermodynamic driving force. These strongly electron-withdrawing groups reduce electron density at the aniline nitrogen through inductive (-I) and resonance (-R) effects, thereby enhancing its nucleophilic character toward electrophilic isothiocyanates [3] [8]. This electronic modulation achieves two critical outcomes:
Systematic investigations of substituent effects reveal that ortho/para-positioned electron-withdrawing groups maximize reaction efficiency. The 3-(trifluoromethyl) group provides steric bulk that may impede rotational isomerism, while the para-cyano group intensifies the electron deficiency through resonance withdrawal [3].
Table 2: Impact of Aromatic Substituents on Thiourea Synthesis Efficiency
| Substituent Pattern | Relative Reaction Rate | Isolated Yield Range |
|---|---|---|
| 3-CF₃, 4-CN (Target Compound) | 1.00 (Reference) | 75-85% |
| 4-CF₃ | 0.65 | 60-70% |
| 3,5-di(CF₃) | 0.90 | 70-75% |
| 4-OCH₃ (Electron-Donating) | 0.25 | 30-40% |
Reaction medium and thermal conditions critically influence the reproducibility, yield, and purity of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea. Empirical optimization data derived from analogous trifluoromethylphenyl thiourea syntheses indicate:
Halogenated solvents (dichloromethane, chloroform) offer moderate yields (60-75%) but facilitate easier product isolation [7].
Temperature Profile:
Solvent-free conditions under microwave irradiation represent an emerging approach, though specific data for this compound requires further validation [7].
Table 3: Solvent and Temperature Optimization Parameters
| Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range |
|---|---|---|---|
| Dimethylformamide | 80 | 5 | 80-85% |
| Acetonitrile | 65 | 8 | 75-80% |
| Tetrahydrofuran | 60 | 12 | 70-75% |
| Ethanol | 78 | 6 | 45-50% |
| Toluene | 110 | 4 | 60-65% (with decomposition) |
The single-step isothiocyanate-aniline coupling remains the predominant route for synthesizing 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea, but alternative multi-step pathways warrant evaluation for specialized applications:
Limitations: Requires pre-synthesis of isothiocyanate precursors (via thiophosgene or thiocarbonyl diimidazole routes), which introduces handling hazards [8]
Multi-Step Alternatives:
Quantitative analysis reveals the single-step method provides 15-20% higher overall yields and superior scalability (>100g batches demonstrated) compared to multi-step sequences. However, multi-step routes offer advantages for synthesizing asymmetric thiourea derivatives where selective protection strategies are required [3] [7].
Table 4: Synthetic Pathway Comparative Metrics
| Parameter | Single-Step Coupling | Multi-Step (Carbamimidothioate) | Three-Component Reaction |
|---|---|---|---|
| Overall Yield | 80-85% | 60-70% | 40-50% |
| Purity (HPLC) | >97% | >95% | 90-95% |
| Scalability (Demonstrated) | >100 g | 50 g | <10 g |
| Hazardous Reagents | Isothiocyanates | Alkyl halides | Orthoformates |
| Purification Complexity | Low (Recrystallization) | Moderate (Column Chromatography) | High (Multiple Steps) |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5